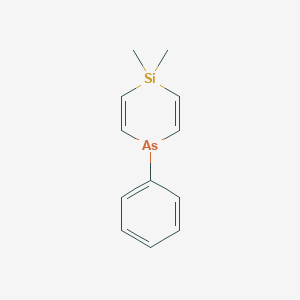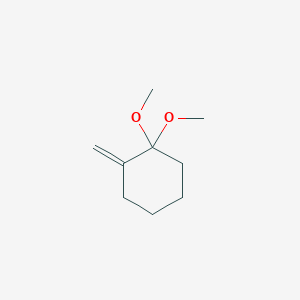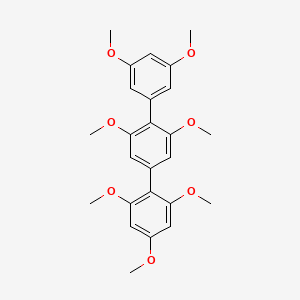
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by multiple methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or ethers.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethoxybenzene: Shares the trimethoxy substitution pattern but lacks the additional aromatic rings.
1,3,5-Trimethoxybenzene: Similar methoxy substitution but different positional arrangement.
2,3,4,5-Tetramethoxybenzene: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is unique due to its combination of multiple methoxy groups and the specific arrangement of aromatic rings. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
64461-89-8 |
|---|---|
Fórmula molecular |
C25H28O7 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C25H28O7/c1-26-17-8-15(9-18(12-17)27-2)24-20(29-4)10-16(11-21(24)30-5)25-22(31-6)13-19(28-3)14-23(25)32-7/h8-14H,1-7H3 |
Clave InChI |
QFIOILUWHAFVBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



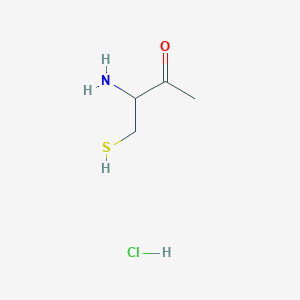
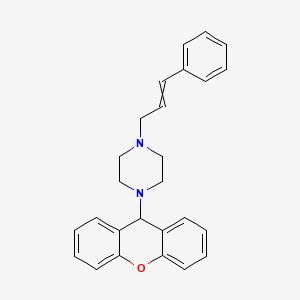
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
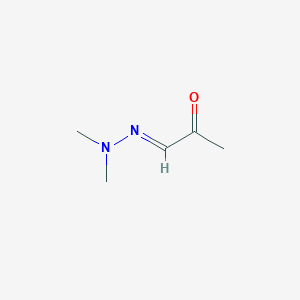
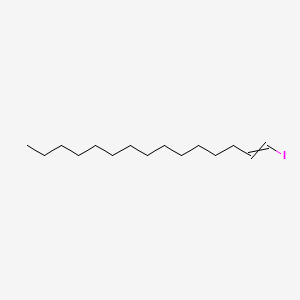
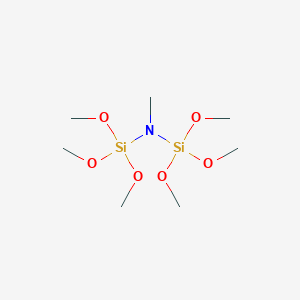
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)

